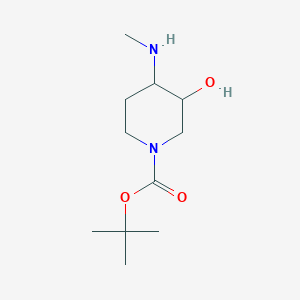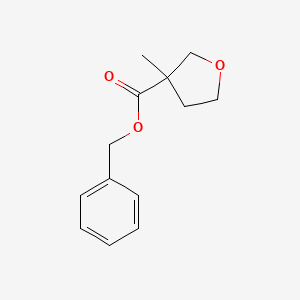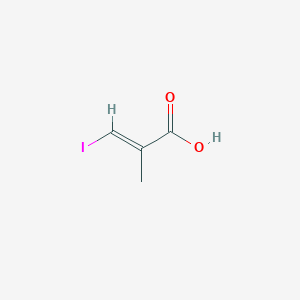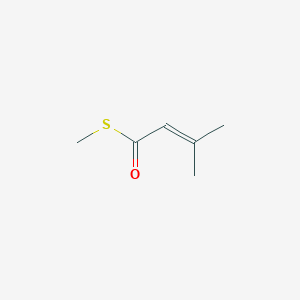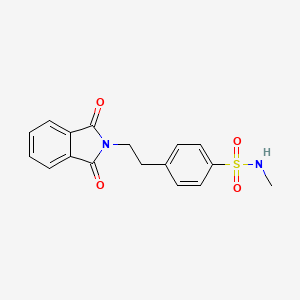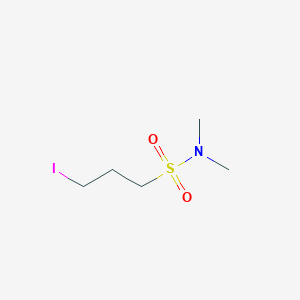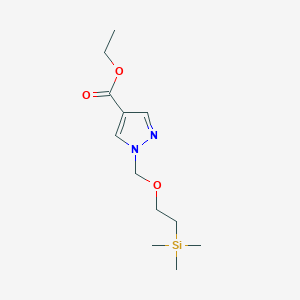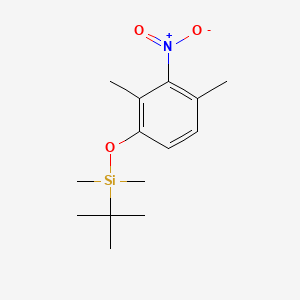
C14H23NO3Si
Vue d'ensemble
Description
C14H23NO3Si is a useful research compound. Its molecular formula is C14H23NO3Si and its molecular weight is 281.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality C14H23NO3Si suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C14H23NO3Si including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Catalysis and Polymerization
A study by (Zhang et al., 2016) explored sodium 2-arylimino-8-quinolates (C1–C8) and their catalytic behavior towards ring-opening polymerization (ROP) of rac-lactide. These compounds, varying in aryl and quinolate substituents, showed good activities in catalyzing the production of amorphous polylactides.
2. C1 Chemistry in Energy and Environmental Applications
Research by (Zhang et al., 2020) highlights the significance of C1 chemistry, which involves transforming C1 molecules like CO, CO2, and CH4 into energy and chemical supplies. The study emphasizes the role of zeolites as efficient catalysts in these processes.
3. Non-Thermal Plasma (NTP) Catalysis
The work of (Chen et al., 2020) focuses on non-thermal plasma (NTP) catalysis for C1 chemistry, addressing the transformation of C1 molecules under mild conditions. This innovative approach offers an energy-efficient alternative to conventional catalysis.
4. National Science Foundation Reforms and Basic Research
A policy interpretation by (Liu et al., 2021) discusses the reform initiatives of the National Natural Science Foundation of China, emphasizing support for basic research in various scientific areas, including those relevant to C14H23NO3Si.
5. Metal-Organic Framework-Based Catalysts
(Cui et al., 2019) explore the use of metal-organic frameworks (MOFs) as heterogeneous catalysts for transforming C1 compounds like CO and CO2. MOFs' unique properties make them suitable for various chemical transformations.
6. Recent Advances in C1 Catalysis
A study by (Bao et al., 2019) highlights advancements in C1 catalysis, focusing on the conversion of carbon-containing compounds into valuable chemicals and clean fuels. This field is significant for future energy sustainability.
7. Methylotrophs in Biotechnology
(Chistoserdova, 2018) discusses the potential of methylotrophs, microorganisms that convert single carbon compounds, in biotechnological applications. This includes the production of biofuels and other value-added compounds.
Propriétés
IUPAC Name |
tert-butyl-(2,4-dimethyl-3-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3Si/c1-10-8-9-12(11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBMXVLTBQFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C14H23NO3Si | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Iodomethyl)-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene];triethylazanium](/img/structure/B8263812.png)



